1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted benzene derivative followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, resulting in the formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylthio group may also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar compounds to 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one include other bromomethyl and chloropropanone derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and biological activities. The unique combination of functional groups in this compound sets it apart, providing distinct advantages in certain chemical and biological contexts.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-5-8(6-12)3-4-10(9)15-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
ITVPEFZPMLZIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.